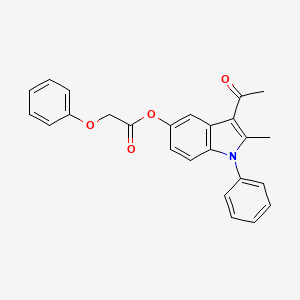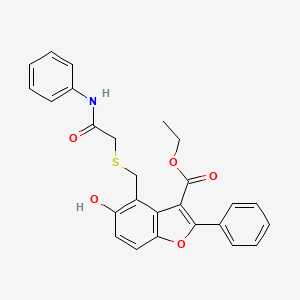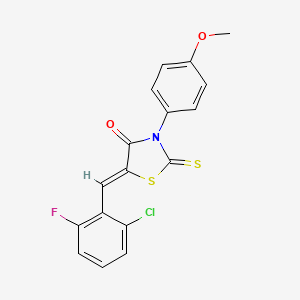
3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl phenoxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-phenoxyacetate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-phenoxyacetate typically involves multiple steps, starting with the preparation of the indole nucleus. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.
-
Step 1: Synthesis of Indole Nucleus
- React phenylhydrazine with acetone in the presence of hydrochloric acid to form 2-methyl-1-phenyl-1H-indole.
- Reaction conditions: Reflux at 100°C for 4 hours.
-
Step 2: Acetylation
- Acetylate the indole nucleus by reacting it with acetic anhydride in the presence of a base such as pyridine to form 3-acetyl-2-methyl-1-phenyl-1H-indole.
- Reaction conditions: Room temperature for 2 hours.
-
Step 3: Phenoxyacetylation
- React the acetylated indole with phenoxyacetyl chloride in the presence of a base such as triethylamine to form 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-phenoxyacetate.
- Reaction conditions: Room temperature for 3 hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-phenoxyacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole nucleus, particularly at the 3-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, reflux at 80°C for 2 hours.
Reduction: Lithium aluminum hydride in dry ether, room temperature for 4 hours.
Substitution: Bromine in acetic acid, room temperature for 1 hour.
Major Products Formed
Oxidation: Formation of 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-phenoxyacetic acid.
Reduction: Formation of 3-(1-hydroxyethyl)-2-methyl-1-phenyl-1H-indol-5-yl 2-phenoxyacetate.
Substitution: Formation of 3-bromo-2-methyl-1-phenyl-1H-indol-5-yl 2-phenoxyacetate.
Scientific Research Applications
3-Acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-phenoxyacetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-phenoxyacetate involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The phenoxyacetate group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Acetyl-2-methyl-1-phenyl-1H-indole
- 2-Methyl-1-phenyl-1H-indole-3-carboxylic acid
- 3-Bromo-2-methyl-1-phenyl-1H-indole
Uniqueness
3-Acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-phenoxyacetate is unique due to the presence of both acetyl and phenoxyacetate groups, which can enhance its biological activity and specificity. The combination of these functional groups with the indole nucleus provides a versatile scaffold for the development of new compounds with potential therapeutic applications.
Properties
Molecular Formula |
C25H21NO4 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
(3-acetyl-2-methyl-1-phenylindol-5-yl) 2-phenoxyacetate |
InChI |
InChI=1S/C25H21NO4/c1-17-25(18(2)27)22-15-21(30-24(28)16-29-20-11-7-4-8-12-20)13-14-23(22)26(17)19-9-5-3-6-10-19/h3-15H,16H2,1-2H3 |
InChI Key |
RAIQQXQXVNVVGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=CC=C3)C=CC(=C2)OC(=O)COC4=CC=CC=C4)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5E)-5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11680222.png)

![(5E)-5-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11680242.png)
![3-Tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 2-nitrobenzoate](/img/structure/B11680252.png)

![N-[5-(Adamantan-1-YL)-1,3,4-thiadiazol-2-YL]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B11680270.png)
![(3Z)-3-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B11680272.png)
![2-{[1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B11680276.png)
![N'-[(1Z)-1-(4-Chlorophenyl)ethylidene]-2-[(1-ethyl-1H-1,3-benzodiazol-2-YL)sulfanyl]acetohydrazide](/img/structure/B11680292.png)
![1-[(E)-(diphenylhydrazinylidene)methyl]-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B11680294.png)
![3-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B11680303.png)
![(5Z)-1-(3-methylphenyl)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11680305.png)
![3-(1,2-dihydroacenaphthylen-5-yl)-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11680311.png)
